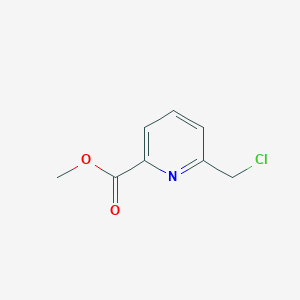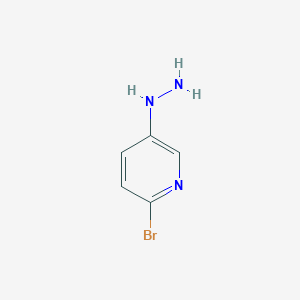
2-Bromo-5-hidrazinilpiridina
Descripción general
Descripción
“2-Bromo-5-hydrazinylpyridine”, also known as “5-Bromo-2-hydrazinopyridine”, is a chemical compound with the empirical formula C5H6BrN3 . It is used in research and development .
Molecular Structure Analysis
The molecular weight of “2-Bromo-5-hydrazinylpyridine” is 188.03 . The SMILES string representation is NNc1ccc(Br)cn1 , which describes the structure of the molecule.
Physical and Chemical Properties Analysis
“2-Bromo-5-hydrazinylpyridine” is a solid substance . It has a melting point range of 132-137 °C . The density is predicted to be 1.82±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Síntesis de derivados de pirazol
2-Bromo-5-hidrazinilpiridina: es un precursor clave en la síntesis de derivados de pirazol, que son una clase especial de compuestos N-heterocíclicos. Estos derivados son conocidos por sus diversas propiedades sintéticas, biológicas y fotofísicas. La capacidad del compuesto para actuar como un bloque de construcción para pirazoles lo hace invaluable en química medicinal para crear compuestos con potenciales efectos terapéuticos .
Estudios de acoplamiento molecular
En química computacional, This compound puede usarse en estudios de acoplamiento molecular para predecir la orientación de un sustrato cuando se une a una enzima o receptor. Esta aplicación es crucial en el proceso de descubrimiento de fármacos, permitiendo a los investigadores identificar candidatos prometedores para su posterior desarrollo .
Ciencia de materiales avanzada
Este compuesto encuentra aplicaciones en la ciencia de materiales, particularmente en el desarrollo de nuevos materiales con propiedades electrónicas o fotónicas específicas. Su incorporación en polímeros u otros materiales puede conducir a avances en la creación de nuevos sensores o dispositivos optoelectrónicos .
Perfil de actividad biológica
This compound: sirve como un andamiaje para el desarrollo de moléculas bioactivas. Los investigadores pueden modificar su estructura para producir compuestos que luego se analizan para diversas actividades biológicas, como propiedades antimicrobianas, antiinflamatorias o anticancerígenas .
Educación química e investigación
Debido a su reactividad y versatilidad, This compound se utiliza en entornos académicos para enseñar técnicas avanzadas de síntesis orgánica. Proporciona un ejemplo práctico para que los estudiantes aprendan sobre reacciones de sustitución nucleófila y química de la hidracina .
Aplicaciones de química analítica
En química analítica, This compound se puede utilizar como reactivo en el desarrollo de nuevos métodos analíticos. Puede usarse para crear marcadores o sondas específicos que ayudan en la detección y cuantificación de diversas especies químicas .
Safety and Hazards
“2-Bromo-5-hydrazinylpyridine” is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It may cause respiratory irritation, serious eye damage, skin irritation, and is toxic if swallowed . Proper safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .
Mecanismo De Acción
Hydrazinopyridines are known to have various biological activities. For instance, some indole derivatives, which are structurally similar to hydrazinopyridines, have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
The mechanism of action of these compounds often involves interactions with various enzymes and receptors, leading to changes in cellular signaling pathways. The specific targets and pathways affected can vary widely depending on the exact structure of the compound .
In terms of pharmacokinetics, many factors can influence the absorption, distribution, metabolism, and excretion (ADME) of hydrazinopyridines. These factors can include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The action of hydrazinopyridines can also be influenced by environmental factors. For example, the presence of other chemicals can affect the compound’s stability and efficacy .
Propiedades
IUPAC Name |
(6-bromopyridin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXMHHZWYHESGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268882-60-5 | |
| Record name | 2-bromo-5-hydrazinylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1523582.png)
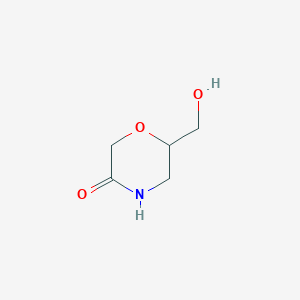
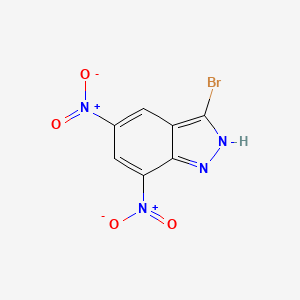
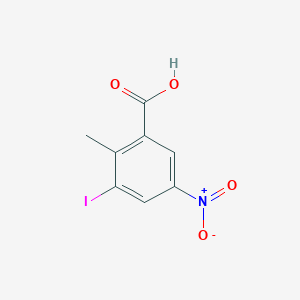

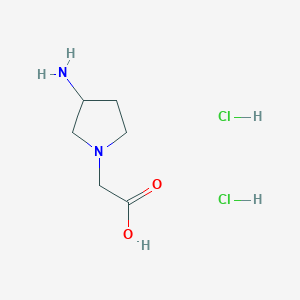


amine](/img/structure/B1523592.png)




